molecular formula C16H22N2 B12298406 (4aR,12R)-2,3,4,4abeta,5,6-Hexahydro-12-methyl-1H-5beta,10bbeta-propano-1,7-phenanthroline

(4aR,12R)-2,3,4,4abeta,5,6-Hexahydro-12-methyl-1H-5beta,10bbeta-propano-1,7-phenanthroline

Cat. No.: B12298406
M. Wt: 242.36 g/mol
InChI Key: JJPMUZRSJKMFRK-UHFFFAOYSA-N
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Description

(4aR,12R)-2,3,4,4abeta,5,6-Hexahydro-12-methyl-1H-5beta,10bbeta-propano-1,7-phenanthroline is a complex organic compound known for its unique structural properties. It is one of the numerous alkaloids obtained from various Lycopodium species, including Lycopodium annotinum and Lycopodium fawcettii

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,12R)-2,3,4,4abeta,5,6-Hexahydro-12-methyl-1H-5beta,10bbeta-propano-1,7-phenanthroline involves multiple steps, typically starting with the extraction of natural alkaloids from Lycopodium species. The process includes:

Industrial Production Methods

The use of advanced chromatographic and synthetic techniques ensures the production of high-purity compounds for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

(4aR,12R)-2,3,4,4abeta,5,6-Hexahydro-12-methyl-1H-5beta,10bbeta-propano-1,7-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(4aR,12R)-2,3,4,4abeta,5,6-Hexahydro-12-methyl-1H-5beta,10bbeta-propano-1,7-phenanthroline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4aR,12R)-2,3,4,4abeta,5,6-Hexahydro-12-methyl-1H-5beta,10bbeta-propano-1,7-phenanthroline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Alpha-Obscurine: Another alkaloid from Lycopodium species with similar structural features.

    Lycopodine: A related compound with distinct biological activities.

    Huperzine A: Known for its neuroprotective properties.

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

InChI

InChI=1S/C16H22N2/c1-11-8-12-9-15-14(5-2-6-17-15)16(10-11)13(12)4-3-7-18-16/h2,5-6,11-13,18H,3-4,7-10H2,1H3

InChI Key

JJPMUZRSJKMFRK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CC3=C(C=CC=N3)C4(C1)C2CCCN4

Origin of Product

United States

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